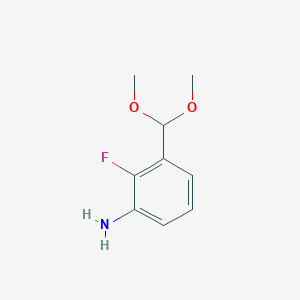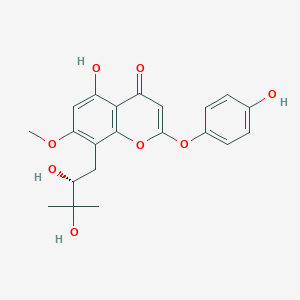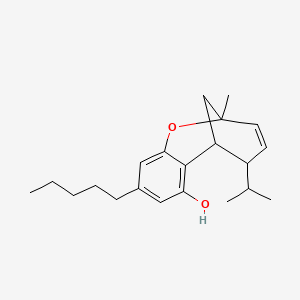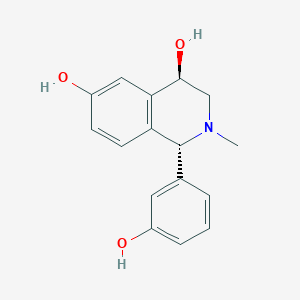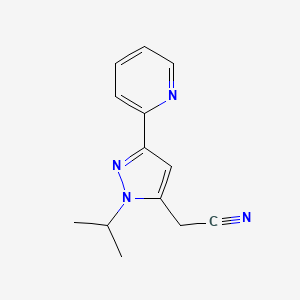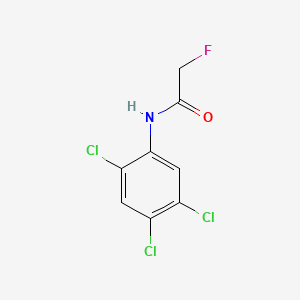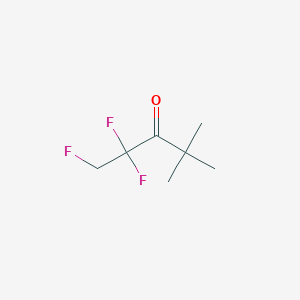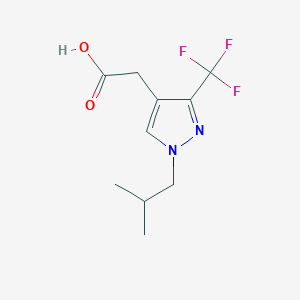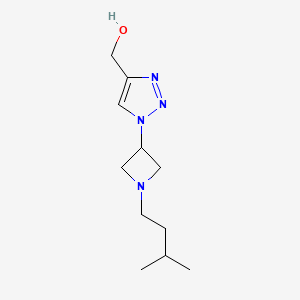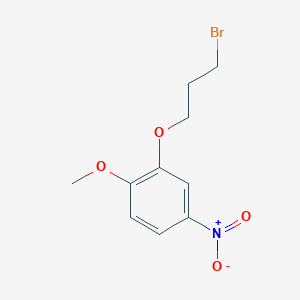![molecular formula C11H16N4O B13425968 1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B13425968.png)
1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide can be achieved through several synthetic routes. One common method involves the selective functionalization of the imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, followed by regioselective magnesiations and zincations with TMP-bases (2,2,6,6-tetramethylpiperidyl), and trapping reactions with various electrophiles . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
化学反应分析
1-Isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions with various electrophiles, leading to the formation of diverse derivatives.
Common reagents used in these reactions include metal amides, electrophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Potential therapeutic applications include treatments for infections, cancer, and inflammatory diseases.
作用机制
The mechanism of action of 1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer treatment, it may interfere with cell proliferation pathways, leading to apoptosis of cancer cells .
相似化合物的比较
1-Isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide can be compared with other similar compounds, such as:
1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile: This compound shares a similar core structure but differs in its functional groups, leading to different chemical and biological properties.
Indole derivatives: While indole derivatives are known for their biological activities, this compound offers improved solubility and metabolic stability.
The uniqueness of this compound lies in its versatile reactivity and potential for diverse applications in various fields.
属性
分子式 |
C11H16N4O |
|---|---|
分子量 |
220.27 g/mol |
IUPAC 名称 |
6-methyl-1-(2-methylpropyl)imidazo[1,2-b]pyrazole-7-carboxamide |
InChI |
InChI=1S/C11H16N4O/c1-7(2)6-14-4-5-15-11(14)9(10(12)16)8(3)13-15/h4-5,7H,6H2,1-3H3,(H2,12,16) |
InChI 键 |
HXCARICXGAFYIP-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN2C=CN(C2=C1C(=O)N)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


